Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate is a chemical compound notable for its unique structural features and potential applications in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 297.31 g/mol. It incorporates a tert-butyl group, a piperidine ring, and a trifluoro-2-hydroxypropyl substituent, which enhances its lipophilicity and may influence its biological activity .
This compound falls under the category of organofluorine compounds due to the presence of trifluoromethyl groups. It is often utilized in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents . The compound is classified as a piperidine derivative, which are commonly explored for their biological properties.
The synthesis of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps, including:
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications .
The molecular structure of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate can be represented using various chemical notation systems:
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(F)(F)F)O
MDL#
The compound features a piperidine ring that is substituted at one position with a tert-butyl ester and at another with a trifluorinated hydroxypropyl group. This unique arrangement contributes to its distinct physicochemical properties .
Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions typical of esters and amines:
These reactions are essential for exploring modifications that could enhance the compound's efficacy or selectivity as a pharmaceutical agent .
The mechanism of action for tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate is not fully characterized but may involve interactions with neurotransmitter receptors due to its structural similarities with known ligands. Preliminary studies suggest that it could bind to specific receptors in the central nervous system, potentially influencing neurochemical pathways . Further investigations are required to elucidate these interactions quantitatively.
The physical properties of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate include:
Chemical properties include:
These properties are critical for determining its handling and application in research settings .
Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate has potential applications in various scientific fields:
Its unique structural features make it an attractive candidate for further exploration in drug development and related fields .
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3